molecular formula C11H13BrN2O3S B2545841 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 928888-65-7

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2545841
CAS No.: 928888-65-7
M. Wt: 333.2
InChI Key: AARZPKHJMDHDGH-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the CAS Registry Number 928888-65-7 and a molecular formula of C 11 H 13 BrN 2 O 3 S . It has a molecular weight of 333.20 g/mol . The compound is characterized by a piperazine ring that is both formylated at the 1-position and sulfonylated at the 4-position with a 4-bromophenyl group . This specific structure, featuring bromine and aldehyde functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The aldehyde group, in particular, is a versatile handle for further chemical transformations, such as condensation reactions to form Schiff bases or reductive amination to create novel compound libraries. While the precise research applications and mechanism of action for this specific molecule are not detailed in the available literature, compounds with similar piperazine sulfonamide scaffolds are frequently explored in drug discovery for their potential biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the provided SMILES code, O=CN1CCN(S(=O)(C2=CC=C(Br)C=C2)=O)CC1, for computational modeling and database searches .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZPKHJMDHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperazine-1-carbaldehyde scaffold is versatile, with modifications at the N-4 position influencing biological activity and physicochemical properties. Key analogs include:

Compound Name N-4 Substituent Key Features/Biological Activity Source
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde 4-Bromobenzenesulfonyl Potential enzyme inhibition (inferred from sulfonyl group interactions)
4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23) 2-Naphthoyl AKR1C1-selective inhibitor (Ki = 64 μM)
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl Synthetic intermediate; no reported bioactivity
4-(14H-Dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde Xanthene moiety Antiviral activity against tobacco mosaic virus (TMV)
1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine 4-Bromobenzenesulfonyl + p-Tolyl Dual substituent; no bioactivity reported

Physicochemical Properties

  • Melting Points :

    • Piperazine-carbaldehydes with bulky substituents (e.g., xanthene derivatives) exhibit higher melting points (183–184°C) due to increased molecular rigidity .
    • Simpler analogs like 4-(3-nitrophenyl)piperazine-1-carbaldehyde are reported as oils, indicating lower crystallinity .
  • Solubility :

    • Sulfonyl groups (e.g., 4-bromobenzenesulfonyl) enhance water solubility via polar interactions, whereas aromatic substituents (e.g., naphthoyl) may reduce solubility .

Biological Activity

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.

  • IUPAC Name: 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde
  • CAS Number: 928888-65-7
  • Molecular Formula: C11H12BrN2O2S
  • Molecular Weight: 320.29 g/mol

Synthesis Methods

The synthesis of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde typically involves:

  • Formation of Piperazine Derivative:
    • Reaction of piperazine with 4-bromobenzenesulfonyl chloride.
  • Aldehyde Introduction:
    • Conversion of the resulting sulfonamide to the aldehyde via oxidation.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition: It may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation: Potential interaction with neurotransmitter receptors, influencing pathways related to anxiety and depression.

Antimicrobial Activity

Research indicates that 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. A notable study demonstrated its ability to induce apoptosis in cancer cell lines, specifically:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in models of anxiety and depression. Preliminary findings suggest:

  • Reduction in anxiety-like behaviors in rodent models.
  • Potential as a lead compound for developing new antidepressants.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde. Results indicated that it inhibited the growth of pathogenic bacteria at low micromolar concentrations, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a research article focusing on novel anticancer agents, this compound was tested against several cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction mechanisms .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntimicrobialE. coliInhibition at µM concentrations
S. aureusInhibition at µM concentrations
AnticancerMCF-7Reduced viability by 60%
HeLaInduced apoptosis
NeuropharmacologicalRodent modelReduced anxiety-like behavior

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-bromobenzenesulfonyl)piperazine-1-carbaldehyde?

  • Methodology :

  • Step 1 : React 4-bromobenzenesulfonyl chloride with a piperazine derivative (e.g., piperazine-1-carbaldehyde) under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group .
  • Step 2 : Formylate the piperazine nitrogen using formic acid derivatives (e.g., formamide in acidic conditions) or oxidize a hydroxymethyl precursor with mild oxidizing agents like MnO₂ .
  • Purification : Use column chromatography (hexanes/EtOAC with 0.25% Et₃N) or crystallization (e.g., Et₂O) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : Confirm the presence of the carbaldehyde proton (~9-10 ppm in ¹H NMR) and sulfonyl group signals (¹³C NMR ~110-120 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) .
  • Elemental Analysis : Match calculated and observed C, H, N, S, and Br percentages to confirm purity (>98%) .

Q. What solvent systems are optimal for handling this compound in biological assays?

  • Guidelines :

  • Solubility : Pre-dissolve in DMSO (10–50 mM stock) due to the compound’s lipophilicity (predicted logP ~2.5–3.0). Dilute in PBS or cell culture media (<1% DMSO final concentration) .
  • Stability : Monitor degradation under UV light or varying pH (4–9) using HPLC with a C18 column .

Advanced Research Questions

Q. How does the bromobenzenesulfonyl moiety influence enzyme inhibition compared to other aryl sulfonyl groups?

  • Structure-Activity Relationship (SAR) :

  • The bromine atom enhances steric bulk and electron-withdrawing effects, potentially increasing selectivity for enzymes like aldo-keto reductases (AKR1C1/C3). Compare inhibition data (Ki values) with analogs lacking bromine or using fluorophenyl groups .
  • Experimental Design : Perform competitive inhibition assays with AKR1C isoforms and analyze binding kinetics via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Troubleshooting :

  • Assay Conditions : Standardize pH (e.g., 7.4 vs. 6.8), co-factor concentrations (NADPH for AKRs), and temperature (25°C vs. 37°C) .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and cross-validate with cellular assays (e.g., luciferase-based reporter systems) .

Q. How can computational modeling predict interactions with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina to model binding poses in AKR1C3 (PDB: 1ZQ5). Prioritize residues like Tyr55 and His117 for hydrogen bonding with the carbaldehyde group .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational flexibility .

Q. What challenges arise in optimizing this compound for in vivo pharmacokinetic studies?

  • Optimization Strategies :

  • Prodrug Design : Mask the aldehyde group (e.g., acetal formation) to improve metabolic stability .
  • ADME Profiling : Assess hepatic microsomal stability (human/rat) and plasma protein binding (equilibrium dialysis) .

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